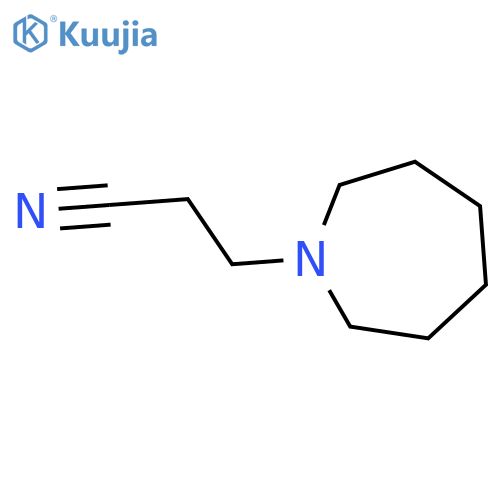Cas no 937-51-9 (3-Azepan-1-ylpropanenitrile)

3-Azepan-1-ylpropanenitrile structure
商品名:3-Azepan-1-ylpropanenitrile
3-Azepan-1-ylpropanenitrile 化学的及び物理的性質
名前と識別子
-
- 1H-Azepine-1-propanenitrile,hexahydro-
- 3-(azepan-1-yl)propanenitrile
- 3-Azepan-1-ylpropanenitrile
- 1H-Azepine-1-propionitrile,hexahydro
- 3-azepan-1-yl-propionitrile
- 3-Hexahydroazepin-1-yl-propionitril
- 3-hexahydroazepin-1-yl-propionitrile
- 3-Perhydroazepin-1-ylpropiononitrile
- EINECS 213-330-7
- hexahydro-1H-azepine-1-propionitrile
- 3-(Hexahydro-1H-azepin-1-yl)propionitrile
- 3-(1-azepanyl)propanenitrile
- FT-0613782
- 3-HEXAMETHYLENEIMINOPROPIONITRILE
- 3-(Hexamethyleneimino)propionitrile
- MFCD00014116
- CS-0236846
- NSC-73498
- NSC73498
- 3-(homopiperidin-1-yl)propionitrile
- Propionitrile, 3-(hexahydro-1H-azepin-1-yl)-
- NS00039585
- AS-59898
- SCHEMBL153467
- EN300-173913
- 937-51-9
- NCIOpen2_000542
- DTXSID10239546
- 5-20-04-00037 (Beilstein Handbook Reference)
- 1H-Azepine-1-propionitrile, hexahydro-
- NSC 73498
- AKOS000196808
- 5QS8H4WBL8
- NCIOpen2_000466
- Z53116003
- BRN 0110501
- STL257126
- A12946
- 1H-Azepine-1-propanenitrile, hexahydro-
- ALBB-025786
- DB-057429
-
- MDL: MFCD00014116
- インチ: InChI=1S/C9H16N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-5,7-9H2
- InChIKey: GDQLRKPUJAWNNP-UHFFFAOYSA-N
- ほほえんだ: C1CCCN(CC1)CCC#N
計算された属性
- せいみつぶんしりょう: 152.13100
- どういたいしつりょう: 152.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27A^2
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 0.935
- ふってん: 126-128°C 12mm
- フラッシュポイント: 108.2°C
- 屈折率: 1.4767
- PSA: 27.03000
- LogP: 1.71398
3-Azepan-1-ylpropanenitrile セキュリティ情報
- 危険物輸送番号:UN 3276
- 危険カテゴリコード: 20/21/22-36/38
- セキュリティの説明: S26-S36/37/39
- RTECS番号:UG2480000
- 危険レベル:6.1
- リスク用語:R20/21/22; R36/38
3-Azepan-1-ylpropanenitrile 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Azepan-1-ylpropanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-173913-0.1g |
3-(azepan-1-yl)propanenitrile |
937-51-9 | 95% | 0.1g |
$48.0 | 2023-09-20 | |
| eNovation Chemicals LLC | D767798-250mg |
3-(azepan-1-yl)propanenitrile |
937-51-9 | 95% | 250mg |
$185 | 2024-06-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A940849-100mg |
3-(Azepan-1-yl)propanenitrile |
937-51-9 | 95% | 100mg |
¥387.00 | 2022-09-02 | |
| Enamine | EN300-173913-5.0g |
3-(azepan-1-yl)propanenitrile |
937-51-9 | 95% | 5.0g |
$331.0 | 2023-07-09 | |
| TRC | A290345-500mg |
3-Azepan-1-ylpropanenitrile |
937-51-9 | 500mg |
$ 450.00 | 2022-06-08 | ||
| abcr | AB177543-5g |
3-Hexamethyleneiminopropionitrile, 95%; . |
937-51-9 | 95% | 5g |
€877.00 | 2025-02-17 | |
| Enamine | EN300-173913-10g |
3-(azepan-1-yl)propanenitrile |
937-51-9 | 95% | 10g |
$475.0 | 2023-09-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307516-250mg |
3-(Azepan-1-yl)propanenitrile |
937-51-9 | 97% | 250mg |
¥1485.00 | 2024-04-24 | |
| A2B Chem LLC | AC98317-10g |
3-Azepan-1-ylpropanenitrile |
937-51-9 | 95% | 10g |
$535.00 | 2024-07-18 | |
| Ambeed | A173426-1g |
3-(Azepan-1-yl)propanenitrile |
937-51-9 | 97% | 1g |
$201.0 | 2024-04-16 |
3-Azepan-1-ylpropanenitrile 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
937-51-9 (3-Azepan-1-ylpropanenitrile) 関連製品
- 91564-96-4(3-(Nonylamino)propionitrile)
- 3088-41-3(3-Piperidin-1-ylpropanenitrile)
- 29504-89-0(3-(Octylamino)propionitrile)
- 55490-85-2(3-(Hexylamino)propionitrile)
- 25726-99-2(b-Di-N-Butylaminopropionitrile)
- 3194-43-2(4-Hexamethyleneiminobutyronitrile)
- 36341-65-8(Propanenitrile,3-(hexadecylamino)-)
- 4763-40-0(3-(Dodecylamino)propionitrile)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:937-51-9)3-Azepan-1-ylpropanenitrile

清らかである:99%
はかる:1g
価格 ($):181.0